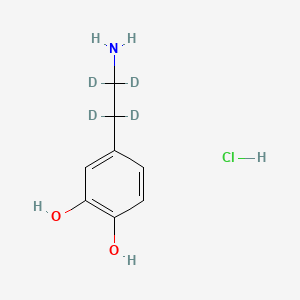

Dopamine-d4 hydrochloride

概要

説明

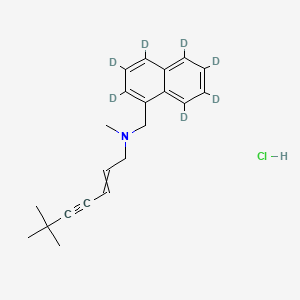

ドパミン-d4 (塩酸塩): は、気分、意欲、運動の調節に重要な役割を果たす神経伝達物質であるドパミンの重水素化形態です。 この化合物は、類似の化学的性質を持ちながらも質量が異なるため、質量分析法によるドパミン定量のための内部標準としてよく使用されます .

科学的研究の応用

Chemistry:

Internal Standard: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of dopamine.

Biology:

Neurotransmitter Studies: Used in studies to understand the role of dopamine in neurotransmission and its effects on behavior and mood.

Medicine:

Pharmacokinetics: Helps in studying the pharmacokinetics of dopamine and its analogs in the human body.

Industry:

作用機序

分子標的と経路:

Safety and Hazards

Dopamine-d4 Hydrochloride is used as a laboratory chemical. It is not advised for use in food, drugs, pesticides, or biocidal products . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

生化学分析

Biochemical Properties

Dopamine-d4 hydrochloride participates in several biochemical reactions, primarily involving its interaction with dopamine receptors, which are part of the G-protein-coupled receptor family. These receptors include D1, D2, D3, D4, and D5 subtypes, each playing distinct roles in cellular signaling pathways. This compound interacts with these receptors by binding to their active sites, leading to the activation or inhibition of downstream signaling cascades. For instance, the binding of this compound to D1 receptors activates adenylate cyclase, increasing cyclic AMP levels, while binding to D2 receptors inhibits adenylate cyclase, reducing cyclic AMP levels .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neurons, it modulates neurotransmission by influencing the release and reuptake of other neurotransmitters. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can enhance or inhibit the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), thereby affecting synaptic plasticity and neuronal excitability . Additionally, this compound influences the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine receptors and subsequent activation or inhibition of intracellular signaling pathways. Upon binding to D1-like receptors (D1 and D5), this compound activates adenylate cyclase, leading to increased cyclic AMP production and activation of protein kinase A (PKA). This activation results in the phosphorylation of various target proteins, including ion channels and transcription factors, ultimately influencing cellular responses . Conversely, binding to D2-like receptors (D2, D3, and D4) inhibits adenylate cyclase, reducing cyclic AMP levels and PKA activity, leading to different cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to receptor desensitization or downregulation, altering cellular responses. Additionally, the degradation of this compound over time can affect its efficacy and the accuracy of experimental measurements.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function, improve motor control, and modulate mood . At higher doses, it may induce adverse effects such as hyperactivity, anxiety, and dysregulation of neurotransmitter systems. Studies have also reported threshold effects, where specific dosages are required to achieve desired outcomes without causing toxicity or adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its synthesis, degradation, and interaction with enzymes and cofactors. The synthesis of this compound involves the hydroxylation of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by aromatic L-amino acid decarboxylase . The degradation of this compound occurs through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), resulting in the formation of metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and enter the central nervous system, where it interacts with dopamine receptors and other target proteins . Within cells, this compound is transported by vesicular monoamine transporters (VMAT) into synaptic vesicles, where it is stored and released upon neuronal stimulation. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in synaptic vesicles within presynaptic neurons, where it is released into the synaptic cleft upon neuronal activation . This compound can also be found in the cytoplasm, where it interacts with intracellular receptors and signaling proteins. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments, affecting its overall function.

準備方法

化学反応の分析

反応の種類:

酸化: ドパミン-d4 (塩酸塩)は、酸化されて重水素化キノンを生成できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム。

置換: 塩化チオニル。

主な製品:

酸化: 重水素化キノン。

還元: 重水素化カテコールアミン。

置換: さまざまな置換ドパミン-d4誘導体。

科学研究への応用

化学:

生物学:

神経伝達物質研究: ドパミンが神経伝達における役割と、行動や気分への影響を理解するための研究に使用されます.

医学:

産業:

類似化合物との比較

類似化合物:

ドパミン: 脳の主要な神経伝達物質である非重水素化形態.

L-DOPA: ドパミンの前駆体で、パーキンソン病の治療に使用されます.

ノルエピネフリン: ドパミンから合成される神経伝達物質で、闘争逃走反応に関与しています.

独自性:

特性

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661942 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203633-19-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203633-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)